Home > Products > Screening Compounds P111162 > Kallidin I;L-Bradykinin;Synthetic bradykinin
Kallidin I;L-Bradykinin;Synthetic bradykinin -

Kallidin I;L-Bradykinin;Synthetic bradykinin

Catalog Number: EVT-15285864
CAS Number:
Molecular Formula: C50H73N15O11
Molecular Weight: 1060.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of kallidin I involves several biochemical steps:

  1. Activation of Prekallikrein: The process begins with prekallikrein, which is activated by factor XII (Hageman factor) in the blood coagulation cascade .
  2. Formation of Kallikrein: Activated prekallikrein converts to kallikrein, a serine protease that cleaves high-molecular-weight kininogen to produce kallidin.
  3. Conversion to Bradykinin: Kallidin can be further processed by aminopeptidases that remove the terminal lysine residue to form bradykinin .

This synthetic pathway highlights the intricate regulatory mechanisms involved in the production of these vasoactive peptides.

Molecular Structure Analysis

Structure and Data

Kallidin I is a decapeptide with the amino acid sequence:

H Lys Arg Pro Pro Gly Phe Ser Pro Phe Arg OH\text{H Lys Arg Pro Pro Gly Phe Ser Pro Phe Arg OH}

This structure includes an additional lysine at the N-terminal compared to bradykinin, which has the sequence:

Arg Pro Pro Gly Phe Ser Pro Phe Arg\text{Arg Pro Pro Gly Phe Ser Pro Phe Arg}

The molecular formula for kallidin is C50H73N15O11C_{50}H_{73}N_{15}O_{11}, with a molecular weight of approximately 1060 g/mol . The presence of basic amino acids like arginine contributes to its physiological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Kallidin undergoes several critical reactions within the body:

  1. Enzymatic Hydrolysis: Kallidin can be hydrolyzed by carboxypeptidases (M and N), which cleave off arginine residues, converting it into des-Arg9-bradykinin and des-Arg10-kallidin .
  2. Conversion to Bradykinin: The primary reaction involving kallidin is its conversion to bradykinin through the action of aminopeptidases, which remove the terminal lysine residue .
  3. Inhibition by Enzymes: Various enzymes such as angiotensin-converting enzyme (ACE) degrade bradykinin, thus regulating its levels in circulation and affecting blood pressure dynamics .

These reactions are crucial for maintaining homeostasis in vascular function and inflammatory responses.

Mechanism of Action

Process and Data

Kallidin I exerts its effects primarily through interaction with bradykinin receptors B1 and B2, which are G protein-coupled receptors. Upon binding to these receptors, kallidin initiates several intracellular signaling cascades that lead to:

  • Vasodilation: By promoting the release of nitric oxide and prostacyclin from endothelial cells, leading to relaxation of vascular smooth muscle.
  • Increased Vascular Permeability: This facilitates fluid movement into tissues, contributing to inflammation and edema .
  • Pro-inflammatory Cytokine Release: Kallidin stimulates the production of cytokines such as interleukin-6 and interleukin-8, which play roles in immune response and inflammation .

These mechanisms underscore the importance of kallidin in both normal physiological processes and pathological conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Kallidin I exhibits several notable physical and chemical properties:

The rapid degradation and transient nature of kallidin highlight its role as a signaling molecule rather than a long-lasting mediator .

Applications

Scientific Uses

Kallidin I has several important applications in scientific research and clinical practice:

  1. Vasodilator Research: It serves as a model compound for studying vasodilatory mechanisms in cardiovascular research.
  2. Inflammation Studies: Kallidin's role in inflammation makes it a target for studies aimed at understanding inflammatory diseases such as asthma or arthritis.
  3. Therapeutic Potential: Given its involvement in various signaling pathways, kallidin may have therapeutic implications in conditions like hypertension or heart failure when modulated appropriately .

Research continues to explore the multifaceted roles of kallidin in health and disease, emphasizing its significance within the broader context of peptide biology.

Biosynthesis and Metabolic Regulation of Kallidin I

Enzymatic Synthesis Pathways in the Kallikrein-Kinin System (KKS)

The kallikrein-kinin system (KKS) is a proteolytic cascade responsible for generating bioactive kinins, including kallidin I (Lys-bradykinin). This system comprises serine proteases (kallikreins), substrate proteins (kininogens), and regulatory enzymes. Kallidin biosynthesis begins with the enzymatic cleavage of low-molecular-weight kininogen (LMWK) or high-molecular-weight kininogen (HMWK). Tissue kallikrein (KLK1) primarily targets LMWK, while plasma kallikrein acts on HMWK. The reaction involves hydrolysis of specific peptide bonds: KLK1 cleaves LMWK at Met-Lys and Lys-Arg sites, releasing the decapeptide kallidin (Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) [1] [8] [10].

The KKS operates as a tightly regulated network:

  • Initiation: KLK1 activation occurs via proteolytic removal of an N-terminal inhibitory peptide.
  • Amplification: Kallidin further activates KLK1 through positive feedback loops.
  • Cross-talk: The KKS interfaces with the renin-angiotensin system (RAS) via shared enzymes like angiotensin-converting enzyme (ACE), which degrades kinins while activating angiotensin II [2] [5].

Table 1: Key Enzymes in Kallidin Synthesis

EnzymeSubstrateProductPrimary Site of Action
Tissue Kallikrein (KLK1)LMWK/HMWKKallidin I (Lys-BK)Vascular endothelium, kidneys
Plasma KallikreinHMWKBradykininSystemic circulation
Aminopeptidase MKallidin IBradykininCell membranes

Role of Tissue Kallikrein (KLK1) in Kallidin Generation from Low-Molecular-Weight Kininogen

Tissue kallikrein (KLK1) exhibits stringent substrate specificity for LMWK, distinguishing it from plasma kallikrein. Structural studies reveal KLK1 binds LMWK via a conserved exosite domain adjacent to its catalytic site, positioning the Met₃₈₈-Lys₃₈₉ bond for cleavage. This interaction releases kallidin I with high catalytic efficiency (kcat/Kₘ = 1.5 × 10⁵ M⁻¹s⁻¹) [1] [6].

Endothelial cells demonstrate KLK1-dependent kallidin generation, confirmed by:

  • mRNA Expression: KLK1 transcripts are abundant in human umbilical vein endothelial cells (HUVECs).
  • Secretion Studies: Radiolabeled methionine tracing shows de novo KLK1 synthesis and secretion in endothelial cultures.
  • Functional Assays: KLK1 activity in HUVEC supernatants hydrolyzes synthetic substrates (e.g., Pro-Phe-Arg-AMC), inhibitable by aprotinin [6].

Notably, kallidin release is amplified during inflammation due to upregulated KLK1 expression and enhanced kininogen substrate availability at endothelial surfaces [5] [8].

Degradation Mechanisms: Carboxypeptidases and Angiotensin-Converting Enzyme (ACE) Interactions

Kallidin I has a plasma half-life of <30 seconds due to rapid degradation by metallopeptidases. Two primary pathways govern its inactivation:

Carboxypeptidase-Mediated Metabolism

  • Carboxypeptidase N (CPN): Circulating enzyme removes the C-terminal arginine, generating des-Arg¹⁰-kallidin.
  • Carboxypeptidase M (CPM): Membrane-bound isoform yields the same product, enabling localized receptor switching (B₂ to B₁ receptors) [4] [8].

ACE-Dependent Inactivation

ACE (kininase II) hydrolyzes kallidin at two sites:

  • Removal of the C-terminal Phe-Arg dipeptide
  • Cleavage of the Ser⁶-Pro⁷ bondThis dual action generates inactive fragments (e.g., kallidin₁₋₇). Cardiac studies confirm ACE accounts for <15% of kallidin degradation, while neutral endopeptidase (NEP) handles >80% in human heart tissue [4].

Table 2: Kallidin-Degrading Enzymes and Their Contributions

EnzymeTissue SpecificityCleavage SitePrimary MetaboliteRelative Activity (%)
Neutral Endopeptidase (NEP)Heart, kidneyPhe⁵-Ser⁶Kallidin₁₋₇80–90%
Carboxypeptidase N/MPlasma, endotheliumC-terminal Argdes-Arg¹⁰-kallidin60–70%
Angiotensin-Converting EnzymeLung, vasculatureMultiple sitesFragments10–15%

Pharmacological inhibition of ACE (e.g., by lisinopril) elevates kallidin levels 3-fold, potentiating B₂ receptor signaling and cGMP production in endothelial cells [2] [6].

Tissue-Specific Expression Dynamics of Kallikrein Isoforms

The human kallikrein gene family (KLK1–15) on chromosome 19q13.4 exhibits distinct tissue expression patterns:

Epidermis and Skin Appendages

  • KLK5, KLK7: Highly expressed in stratum granulosum; mediate desquamation via corneodesmosin cleavage.
  • KLK1: Moderate expression in sweat glands and hair follicles; co-localizes with serine protease inhibitor Kazal-type 5 (SPINK5) to regulate kallidin generation [3].

Vascular Endothelium

  • KLK1: Dominant isoform in HUVECs and human coronary artery endothelial cells (HAECs).
  • KLK2/KLK3: Absent in endothelium but present in prostate.Quantitative RT-PCR shows KLK1 mRNA at 10³ copies/µg total RNA in endothelial cells, surpassing other isoforms (e.g., KLK11 at 10² copies/µg) [6].

Regulatory Dynamics

  • Inflammation: TNF-α upregulates KLK1 expression 4-fold in endothelial cells.
  • Genetic Polymorphisms: The KLKB1 promoter variant rs3087505 reduces plasma kallikrein by 38%, altering systemic kinin flux [1] [8].

Table 3: Kallikrein Isoform Expression in Human Tissues

IsoformSkinEndotheliumKidneyPancreas
KLK1++ (Sweat glands)+++++++++++
KLK5+++ (Stratum granulosum)-++
KLK6++-++++
KLK7+++ (Stratum granulosum)---
KLK11++++++++

Expression levels: - = negligible; + = low; ++ = moderate; +++ = high; ++++ = very high [3] [6]

Properties

Product Name

Kallidin I;L-Bradykinin;Synthetic bradykinin

IUPAC Name

2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C50H73N15O11

Molecular Weight

1060.2 g/mol

InChI

InChI=1S/C50H73N15O11/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57)

InChI Key

QXZGBUJJYSLZLT-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.